Robinin
Overview
Description
Mechanism of Action
Target of Action
Robinin, a flavonoid, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a conserved receptor family, widely recognized for their ability to respond to pathogenic structures .
Mode of Action
This compound interacts with its primary target, TLR2, and inhibits its activity . This inhibition leads to the downregulation of the PI3k-AKT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR2-PI3k-AKT signaling pathway . The inhibition of TLR2 by this compound leads to the downregulation of this pathway, which in turn affects various cellular processes .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It significantly inhibits cell proliferation and migration . This compound also attenuates the expression of α-SMA and snail, markers of Epithelial-Mesenchymal Transition (EMT), and inflammation markers IL-6 and TNF-α . Furthermore, it has been found to decrease the levels of Bcl-2, c-Myc, and cyclin-D1 and increase the levels of Bax and caspase-3 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study on water-stressed Chrysanthemum, this compound treatment showed increased morphological performance associated with enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content . .
Biochemical Analysis
Biochemical Properties
Robinin interacts with various enzymes, proteins, and other biomolecules. For instance, in a study on water-stressed Chrysanthemum, this compound-treated plants showed enhanced chlorophyll, carbohydrates, proline, K+, Ca+2, phenols, leaf water potential, antioxidants, and leaf water content .
Cellular Effects
This compound has been found to significantly suppress the growth and cell proliferation and induce apoptotic activity in thyroid cancer (TC) cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been associated with the inhibition of growth in cyanobacterial cells . It also affects gene expression and can interact with biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change in laboratory settings. For instance, in a study on Microcystis aeruginosa, this compound was associated with growth inhibition of cyanobacterial cells . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. In the study on water-stressed Chrysanthemum, this compound was found to stimulate the accumulation of carbohydrates, K+, Ca+2, proline, and chlorophylls to achieve osmotic adjustment and maintain turgor pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Robinin can be synthesized through various methods. One common approach involves the extraction from plant sources such as Robinia pseudoacacia flowers . The process typically includes crushing the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using supercritical carbon dioxide extraction. This method involves using carbon dioxide at high pressure and temperature to extract the compound from plant materials. This technique is preferred due to its efficiency and ability to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Robinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Robinin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiovascular Diseases: This compound has shown cardioprotective effects by reducing oxidative stress and apoptosis in cardiomyocytes.
Cancer Treatment: This compound has demonstrated anti-tumor effects in pancreatic cancer cells by inhibiting cell proliferation and migration.
Anti-inflammatory: This compound exhibits anti-inflammatory properties by regulating signaling pathways such as TLR2-PI3k-AKT.
Comparison with Similar Compounds
Robinin is unique among flavone glycosides due to its specific structure and biological activities. Similar compounds include:
Kaempferol: The aglycone form of this compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
This compound stands out due to its specific glycosylation pattern, which contributes to its unique biological activities.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFASEPMJYRQBW-HKWQTAEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301-19-9 | |
Record name | Robinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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